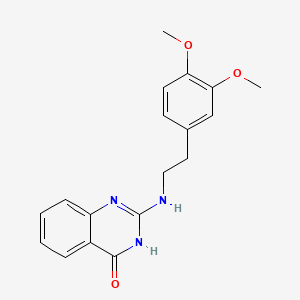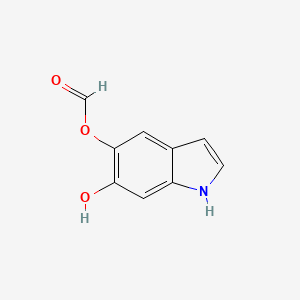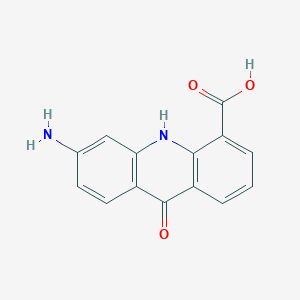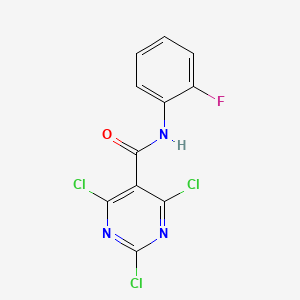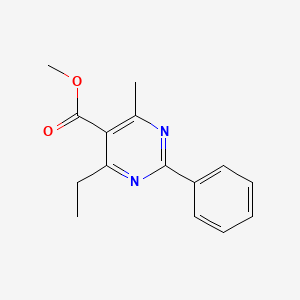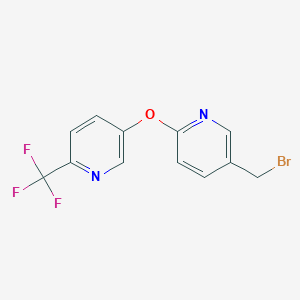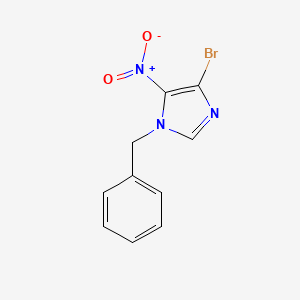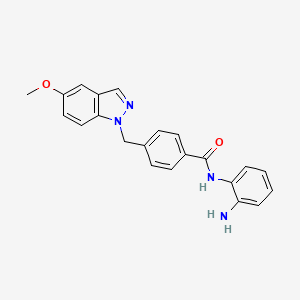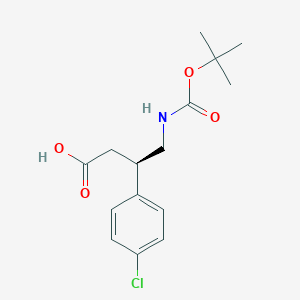
(R)-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group and a chlorophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-(4-chlorophenyl)butanoic acid and tert-butyl carbamate.
Protection of the Amino Group: The amino group of the starting material is protected using tert-butyl carbamate under basic conditions to form the Boc-protected intermediate.
Coupling Reaction: The Boc-protected intermediate is then coupled with ®-3-(4-chlorophenyl)butanoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of ®-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, to form various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms.
Substitution: The chlorophenyl moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Alcohols and other reduced forms of the carbonyl group.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets to understand its pharmacological properties.
Medicine
In medicine, ®-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid is explored for its potential therapeutic applications. It serves as a building block for the synthesis of pharmaceutical agents.
Industry
Industrially, the compound is used in the production of fine chemicals and as a precursor in the synthesis of various active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism of action of ®-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid involves its interaction with specific molecular targets. The Boc-protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The chlorophenyl moiety may interact with hydrophobic pockets in target proteins, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid: The enantiomer of the compound, differing in its chiral configuration.
4-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid: Lacks the chlorine atom on the phenyl ring.
4-Amino-3-(4-chlorophenyl)butanoic acid: Lacks the Boc-protecting group.
Uniqueness
®-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid is unique due to its specific chiral configuration and the presence of both the Boc-protecting group and the chlorophenyl moiety
Propriétés
Formule moléculaire |
C15H20ClNO4 |
|---|---|
Poids moléculaire |
313.77 g/mol |
Nom IUPAC |
(3R)-3-(4-chlorophenyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-9-11(8-13(18)19)10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
Clé InChI |
CKEIMCIEKVQSSN-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC[C@H](CC(=O)O)C1=CC=C(C=C1)Cl |
SMILES canonique |
CC(C)(C)OC(=O)NCC(CC(=O)O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


